Product packaging for Iodamide(Cat. No.:CAS No. 440-58-4)

Iodamide

Cat. No.: B1672015
CAS No.: 440-58-4
M. Wt: 627.94 g/mol
InChI Key: VVDGWALACJEJKG-UHFFFAOYSA-N
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Description

Iodamide is a pharmaceutical compound recognized for its application as an iodinated contrast medium in X-ray-based imaging techniques . Its chemical structure is 3-Acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, with a molecular formula of C12H11I3N2O4 and a molar mass of 627.94 g/mol . The high iodine content within the molecule is fundamental to its function, as iodine effectively scatters X-rays, thereby enhancing radiographic visibility in research settings . Studies involving this compound have demonstrated its utility in specialized imaging procedures, including excretory urography and hysterosalpingography, which is the imaging of the uterus and fallopian tubes . Its performance has been evaluated in clinical research, such as double-blind comparisons for urography, establishing its role as a diagnostic imaging agent . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11I3N2O4 B1672015 Iodamide CAS No. 440-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid
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InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VVDGWALACJEJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023150
Record name Iodamide
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Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

440-58-4, 606-17-7
Record name 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid
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Historical and Conceptual Evolution of Iodinated Organic Compounds in Scientific Research

Early Discoveries and Fundamental Principles of X-ray Opacification in Chemical Systems

The ability of X-rays to penetrate substances to varying degrees, largely proportional to their specific gravity, laid the groundwork for contrast imaging. Early efforts focused on materials that could enhance this natural density difference. mpijournal.org

Before the advent of iodinated compounds, early X-ray contrast agents included substances like air and carbon dioxide (negative contrast agents, decreasing X-ray attenuation) and positive contrast agents such as barium sulfate (B86663) and bismuth. mpijournal.orghowradiologyworks.comjcpres.comradiologykey.com Barium sulfate, for instance, was primarily used to visualize the gastrointestinal tract due to its ability to coat the inner lining and appear clearly on X-ray images. howradiologyworks.comjcpres.com The underlying principle of X-ray opacification relies on the photoelectric effect, where higher atomic number elements, like iodine (Z=53), absorb X-rays more readily than surrounding tissues, thus appearing brighter on images. mpijournal.orghowradiologyworks.comnih.govnih.govukzn.ac.za

Initial attempts to introduce exogenous contrast for the urinary tract involved intravenous injections of 10% sodium iodide solution in 1923. jcpres.comradiologykey.comradiologykey.comnih.gov While it demonstrated the potential for opacification, its inherent toxicity at the concentrations required for effective imaging proved to be a significant limitation, hindering its routine use. radiologykey.comnih.govsnmjournals.org

The recognition of inorganic iodide's toxicity spurred a crucial shift towards incorporating iodine into organic structures. This chemical modification aimed to detoxify the iodine while retaining its radiopaque properties. radiologykey.comradiologykey.comsnmjournals.org A pivotal moment occurred in 1921 with the use of Lipiodol, an iodinated oil, for visualizing closed body structures such as the lungs, subarachnoid space, bladder, and blood vessels. jcpres.com This marked a significant advancement in radiological exploration.

Further research led to the development of the first water-soluble iodinated organic contrast agent, Uroselectan A, a pyridine (B92270) ring containing iodine, introduced in 1929 by von Lichtenberg and Binz. jcpres.comradiologykey.comradiologykey.com This innovation paved the way for a new generation of contrast media. The fundamental insight was that covalently bonding three iodine atoms to a stable organic functional group, particularly a benzene (B151609) ring, offered two major advantages: it increased the effective molecular size for better X-ray attenuation and, crucially, reduced the risk of toxic effects from free iodide. nih.govnih.govukzn.ac.zasnmjournals.org

Evolution of Chemical Structures for Enhanced Scientific Utility (excluding clinical performance)

The drive for enhanced scientific utility, particularly in improving image quality and chemical stability, led to significant advancements in the structural design of iodinated compounds.

A decisive advancement in the field of iodinated contrast agents began in 1953 with the development of water-soluble triiodinated benzoic acid derivatives. mpijournal.orgjcpres.comukzn.ac.zaradiologykey.comsnmjournals.orgsnmjournals.orgradiologykey.comradiologykey.comradiopaedia.orgresearchgate.net Compounds like Diatrizoate, Iothalamate, and Ioxitalamate emerged as prominent examples. jcpres.com The core chemical structure of these agents is a 2,4,6-triiodinated benzene ring. nih.govukzn.ac.zasnmjournals.orgradiologykey.comradiopaedia.orgeimj.org To achieve water solubility and reduce toxicity, the benzene ring is typically modified with hydrophilic side chains, often incorporating hydroxyl groups, and a carboxylic acid (-COOH) functional group, usually at carbon 1, to allow for salt formation. nih.govradiologykey.comresearchgate.neteimj.org

The chemical structure of Iodamide exemplifies this paradigm. This compound is a benzoic acid compound characterized by iodo substituents at the 2, 4, and 6 positions of the benzene ring. Additionally, it features an acetamido substituent at the 3 position and an acetamidomethyl substituent at the 5 position. wikipedia.orgnih.gov This makes this compound a triiodinated derivative. wikipedia.orgnih.gov

The development also branched into monomeric and dimeric forms. Monomers consist of a single triiodinated benzene ring, while dimers are formed by connecting two triiodinated benzene rings, effectively increasing the iodine content per molecule. snmjournals.orgsnmjournals.orgradiologykey.comradiologykey.comresearchgate.neteimj.orgradiopaedia.org

A crucial distinction in the chemical research of iodinated organic compounds lies between ionic and non-ionic forms, primarily influencing their behavior in solution and interaction with biological systems.

Ionic Iodinated Compounds: These agents, when dissolved in water, dissociate into charged particles: a negatively charged anion containing the iodine atoms and a positively charged cation, typically sodium (Na+) or meglumine. howradiologyworks.comnih.govradiologykey.comsnmjournals.orgsnmjournals.orgradiologykey.comradiopaedia.orgeimj.orgnih.govthoracickey.com This dissociation results in a higher osmolality (concentration of dissolved particles) compared to blood plasma. For instance, ionic monomers typically have an iodine atom-to-particle ratio of 3:2. radiologykey.comradiologykey.comunits.it

Non-Ionic Iodinated Compounds: In contrast, non-ionic agents are chemically modified to remain as neutral, undissociated molecules in solution, even though they are water-soluble. howradiologyworks.comradiologykey.comnih.govnih.govradiologykey.comsnmjournals.orgsnmjournals.orgradiologykey.comradiologykey.comradiopaedia.orgeimj.orgnih.govthoracickey.comunits.it This non-dissociating nature leads to a significantly lower osmolality, closer to that of blood. mpijournal.orghowradiologyworks.comnih.govradiologykey.comsnmjournals.orgsnmjournals.orgradiologykey.comradiologykey.comradiopaedia.orgresearchgate.neteimj.orgnih.govunits.itnih.govajronline.orgresearchgate.net Non-ionic monomers, for example, have an iodine atom-to-particle ratio of 3:1, while non-ionic dimers achieve a 6:1 ratio, allowing for high iodine concentration with minimal osmotic effect. radiologykey.comradiologykey.comunits.it From a chemical research perspective, non-ionic agents generally exhibit a reduced tendency to interact with cell membranes and other biological structures due to their neutral charge. nih.govnih.govunits.it

The following table summarizes key characteristics of different classes of iodinated contrast agents:

ClassIonicityIodine:Particle RatioOsmolality CharacteristicStructure Type
Ionic MonomersIonic3:2High OsmolalityMonomer
Ionic DimersIonic6:2Low OsmolalityDimer
Non-Ionic MonomersNon-ionic3:1Low OsmolalityMonomer
Non-Ionic DimersNon-ionic6:1Iso-OsmolarDimer

Methodological Advancements Driving Compound Design (excluding specific properties or safety)

Methodological advancements in organic synthesis have been instrumental in the rational design of iodinated organic compounds. The goal is to precisely control the chemical structure to achieve desired properties for research applications. nih.govthoracickey.comresearchgate.net

A fundamental aspect of this design is the utilization of the 2,4,6-triiodinated benzene ring as a stable and radiopaque core. nih.govukzn.ac.zasnmjournals.orgsnmjournals.orgradiologykey.comresearchgate.neteimj.org Researchers have focused on modifying the side chains (R groups) attached to this core to tailor specific chemical and physical properties. nih.govukzn.ac.zasnmjournals.orgsnmjournals.orgradiologykey.comresearchgate.neteimj.org

Key synthetic strategies employed in the design of these compounds include:

Electrophilic Aromatic Substitution: This is a common strategy for introducing iodine atoms onto aromatic rings, often utilizing sodium iodide in the presence of an oxidizing agent. nih.govacs.org

Halogen Exchange Reactions: These reactions are frequently used to incorporate iodine radionuclides into organic molecules through nucleophilic substitution. nih.gov

Chemical Conjugation: This involves covalently bonding iodinated compounds onto polymer backbones or surfaces, leading to macromolecular contrast media. nih.gov

Addition Reactions: The addition of iodine to unsaturated carbon compounds is also a method for preparing diiodine compounds and iodinated polymers. nih.gov

The development of dimeric forms represents a significant methodological advancement. By linking two triiodinated benzene rings, it became possible to achieve a higher iodine content per molecule, which is crucial for X-ray attenuation, while simultaneously managing the osmolality. mpijournal.orgradiologykey.comsnmjournals.orgsnmjournals.orgradiologykey.comradiologykey.comresearchgate.neteimj.orgradiopaedia.org Furthermore, controlling properties such as viscosity and hydrophilicity through precise chemical modifications of the side chains has been a continuous area of research and development. researchgate.netunits.itajronline.orgresearchgate.net

Advanced Synthetic Methodologies for Triiodinated Benzoic Acid Derivatives

Strategic Approaches to Iodinated Aromatic Core Synthesis

The foundation of Iodamide is the 2,4,6-triiodinated benzoic acid scaffold. The synthesis of this core requires precise control over the introduction of iodine atoms and other functional groups onto the aromatic ring.

The key transformation in creating the aromatic core is the electrophilic iodination of a substituted benzoic acid precursor. Achieving the correct 2,4,6-triiodo substitution pattern is paramount and relies on the directing effects of the functional groups already present on the ring. The synthesis typically begins with an aromatic compound activated by an electron-donating group, such as an amino group, which directs the incoming electrophilic iodine to the ortho and para positions.

A common and industrially significant method involves the use of iodine monochloride (ICl). nih.gov For instance, the synthesis of 3-amino-2,4,6-triiodobenzoic acid, a crucial intermediate, can be achieved by treating 3-aminobenzoic acid with an excess of ICl in an acidic aqueous medium. chemicalbook.comgoogle.com The amino group at position 3 directs the three iodine atoms to positions 2, 4, and 6.

Modern organic synthesis has expanded the toolkit for such transformations. Various reagents and catalytic systems have been developed to improve yields, selectivity, and reaction conditions. organic-chemistry.org

Interactive Data Table: Comparison of Iodination Reagents for Aromatic Compounds

Reagent/System Typical Conditions Selectivity Notes
Iodine Monochloride (ICl) Aqueous acid (e.g., HCl) High for activated rings A powerful and widely used industrial reagent. google.com
N-Iodosuccinimide (NIS) Acid catalyst (e.g., TFA) Good to excellent A milder alternative to ICl, often used for sensitive substrates. organic-chemistry.org
Silver Salt / I₂ Ag₂SO₄, AgBF₄, etc. High regioselectivity Activates elemental iodine to generate a potent electrophilic species. nih.gov
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Organocatalyst (e.g., thiourea) High regioselectivity A mild, metal-free approach suitable for diverse aromatic substrates. organic-chemistry.org

The choice of iodinating agent and reaction conditions is critical for maximizing the yield of the desired triiodinated product while minimizing the formation of di- and mono-iodinated impurities. google.com

The introduction of functional groups is strategically planned around the core iodination step. In many synthetic routes for compounds like this compound, the key functional groups (amino and carboxyl) are present on the starting material before iodination. For example, the synthesis of the core of this compound starts from 3-amino-5-(acetamidomethyl)benzoic acid. The amino group serves as a powerful activating and directing group for the subsequent regioselective iodination at the 2, 4, and 6 positions.

An alternative strategy involves the modification of functional groups in situ. A patented process for a related compound demonstrates starting with 3,5-diacetamidobenzoic acid. google.com Under acidic conditions, one of the acetamido groups is selectively hydrolyzed to a primary amine. This newly formed amino group then directs the rapid and selective tri-iodination of the ring before the second acetamido group can be hydrolyzed. google.com This approach cleverly uses a protecting group strategy to control the timing of functional group availability, thereby ensuring high regioselectivity during the critical iodination step. The bulky iodine atoms, once installed, create significant steric hindrance, which must be considered in any subsequent functional group manipulations.

Synthesis of Amide Side Chains and Subsequent Derivatization

With the triiodinated aromatic core in hand, the next phase of the synthesis focuses on constructing the amide side chains. These chains are crucial for modulating the solubility and biological properties of the final compound.

In the synthesis of this compound, the term "amination" primarily refers to the formation of amide bonds by reacting the triiodinated benzoic acid core with an appropriate amine. The core structure already contains a nitrogen atom (the amino group at position 3). The synthesis of the side chains involves reacting the carboxylic acid function at position 1 and the acetamidomethyl group at position 5 with other nitrogen-containing molecules. Direct C-H amination on such a complex, sterically hindered, and electron-deficient ring is challenging and not a standard approach for these molecules. rsc.orgacs.org Instead, the synthesis relies on building the side chains through well-established amide bond-forming reactions.

Acylation is the central reaction for constructing the amide side chains of this compound. This process typically involves a two-step sequence: activation of the carboxylic acid group followed by reaction with an amine.

First, the carboxylic acid at the 1-position of the triiodinated benzene (B151609) ring is converted into a more reactive acylating agent. A common method is the reaction with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. google.comresearchgate.net

This activated intermediate is then reacted with a specific amine in a nucleophilic acyl substitution reaction to form the desired amide bond. youtube.commdpi.com For the synthesis of this compound, the 3-amino-2,4,6-triiodobenzoyl chloride would be reacted with an appropriate amine to form one of the amide functionalities. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. youtube.com Similar acylation strategies are employed to build the second side chain originating from the 5-position, resulting in the final structure of this compound.

Optimization of Synthetic Pathways and Process Chemistry

The large-scale production of this compound and related compounds necessitates highly optimized and efficient synthetic routes. Process chemistry focuses on maximizing yield, ensuring high purity, and minimizing costs and environmental impact. fairlystable.orgpreprints.org

A major challenge in the synthesis is preventing the formation of incompletely iodinated byproducts, particularly diiodinated compounds. google.com These impurities are often difficult to separate from the desired triiodinated product due to their similar physical properties. One effective optimization strategy is the gradual and controlled introduction of the benzoic acid derivative into a solution containing an excess of the iodinating agent (e.g., ICl). google.com This ensures that the substrate immediately encounters a high concentration of the reagent, promoting complete iodination and precipitating the desired product before unwanted intermediates can accumulate and precipitate. google.com

Further optimizations focus on streamlining the multi-step synthesis and purification. For related non-ionic contrast agents like Iohexol, significant research has been dedicated to developing practical, large-scale syntheses that avoid the use of costly and time-consuming resin-based purifications. quickcompany.inchemicaljournals.com The goal is to control impurities at each stage, allowing for the isolation of intermediates and the final product through direct crystallization. chemicaljournals.com

Interactive Data Table: Strategies for Synthetic Pathway Optimization

Strategy Objective Example/Method Outcome
Controlled Reactant Addition Minimize di-iodinated impurities Gradual introduction of 3-acetamido-5-aminobenzoic acid into excess ICl solution. google.com Formation of tri-iodinated product with <0.5% di-iodo contaminants. google.com
Solvent Selection Improve reaction rate and yield in N-alkylation steps Using 2-(2-methoxyethoxy) ethanol (B145695) for N-alkylation in Iohexol synthesis. chemicaljournals.com Efficient and high-yield conversion to the final product. chemicaljournals.com
Purification Method Reduce cost and improve efficiency Developing crystallization procedures to isolate high-purity product directly. Avoidance of expensive and slow resin-based chromatography. quickcompany.inchemicaljournals.com
Process Control Ensure product quality Adjusting pH and using extraction steps to remove byproducts. chemicaljournals.com High-purity final compound suitable for pharmaceutical use.

Exploration of Green Chemistry Principles in Iodinated Compound Synthesis

The traditional synthesis of iodinated contrast agents often involves hazardous reagents and generates significant chemical waste, prompting the exploration of more environmentally benign methodologies. Green chemistry principles are increasingly being applied to the synthesis of these complex molecules to mitigate their environmental impact. Key areas of focus include the use of safer solvents, the development of catalytic processes, and the reduction of waste streams.

One promising green approach is the use of electrochemical methods for iodination. researchgate.net This technique can replace harsh chemical oxidants, which are often difficult to handle, with electrons as the primary reactant. researchgate.net The in situ generation of the iodinating species from iodides in aqueous media offers a cleaner alternative to traditional methods. researchgate.net Research has demonstrated the feasibility of electrochemical iodination for the synthesis of intermediates for contrast media like Iomeprol, highlighting its potential for broader application in this field. researchgate.net

Another green strategy involves the use of iodine in combination with iodic acid, which serves as a more environmentally friendly iodinating system for phenol (B47542) and aniline (B41778) derivatives. Furthermore, solvent-free synthesis methods are being investigated to reduce waste and environmental impact. For instance, mechanochemical grinding procedures and microwave-assisted synthesis have shown promise in reducing reaction times and solvent usage in various organic syntheses, offering potential avenues for the greener production of iodinated compounds.

Recent advancements also include the development of biodegradable iodinated contrast agents to address concerns about their environmental persistence. One such approach involves the synthesis of iodinated polydisulfides, which are designed to break down into smaller, less harmful molecules after use. nih.gov

Comparative Analysis of Different Synthetic Routes to Related Structures

The synthesis of triiodinated benzoic acid derivatives like this compound, Iopamidol, and Iohexol involves multi-step processes that have evolved to improve yield, purity, and safety. A comparative analysis of these synthetic routes reveals common challenges and innovative solutions.

A common precursor in the synthesis of many non-ionic contrast agents is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The synthesis of this intermediate itself is a multi-step process that can be a focal point for optimization. For instance, a patented method for synthesizing the closely related 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide involves a five-step process starting from a nitro-substituted precursor, followed by acetylation, catalytic hydrogenation, iodination, a second acetylation, and finally hydrolysis. google.com

The synthesis of Iopamidol has also been a subject of extensive research to overcome the complexities and costs associated with its purification. Traditional methods often require large and expensive purification plants employing ion-exchange resins. google.com Alternative approaches focus on reducing racemization and improving the isolation of the final product. google.com

A general challenge in these syntheses is the introduction of the bulky triiodinated benzene ring early in the synthetic sequence, which can affect the reactivity and solubility of intermediates. The choice of protecting groups and the sequence of reactions are critical to achieving high yields and purity.

Below is a comparative table of synthetic approaches for related triiodinated contrast agents:

FeatureSynthetic Route for 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide google.comImproved Synthesis of Iopromide google.com
Starting Material 5-nitroisophthalic acid derivative2, 4, 6-triiodoisophthalic dichloride
Key Steps Acetylation, Catalytic Hydrogenation, Iodination, Acetylation, HydrolysisChlorination, Amidation, Amidination
Reported Yield Not explicitly stated for the overall process, but individual step yields are high (e.g., 80-92%). google.com76.3% (overall)
Advantages Avoids stoichiometric inorganic salt generation, easier purification. google.comSimple, easily controlled by-products, lower cost, mild conditions, fewer steps. google.com

Challenges in Precursor Purity and Intermediate Synthesis for Complex Organic Iodides

The synthesis of complex organic iodides like this compound is highly sensitive to the purity of precursors and intermediates. Impurities can arise from starting materials, side reactions, or degradation products and can significantly impact the yield, quality, and safety of the final active pharmaceutical ingredient (API).

A significant challenge is the formation of diiodinated and other under-iodinated by-products during the tri-iodination step. The presence of these impurities complicates the purification process. To address this, a process was developed for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid that is substantially free from diiodinated material. This method involves the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of stabilized iodine chloride (ICl). google.com This controlled addition prevents the premature precipitation of diiodinated intermediates, which would otherwise be difficult to iodinate further. google.com

Another purity concern is the presence of colored impurities, such as azo dimers, which can form during the synthesis of intermediates like 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. A method for decolorizing this intermediate involves the addition of sodium dithionite (B78146) to convert the colored azo dimer to a colorless hydrazo dimer prior to crystallization. google.com

The high water solubility of many non-ionic iodinated compounds poses a significant challenge for their purification. Unlike ionic compounds, they cannot be easily isolated by precipitation from water. google.com This necessitates complex and costly purification techniques, such as chromatography on ion-exchange resins, to remove ionic impurities and unreacted reagents. google.com

The table below summarizes some of the key challenges and mitigation strategies in the synthesis of complex organic iodides:

ChallengeDescriptionMitigation Strategy
Under-iodination Formation of di- and mono-iodinated by-products during the tri-iodination step.Gradual introduction of the substrate into an excess of a stabilized iodinating agent. google.com
Colored Impurities Formation of colored by-products like azo dimers.Treatment with a reducing agent like sodium dithionite to convert colored impurities to colorless forms. google.com
High Water Solubility Difficulty in isolating and purifying highly soluble non-ionic products from aqueous reaction mixtures.Use of ion-exchange resins and other chromatographic techniques for purification. google.com
Stereochemical Control For chiral compounds like Iopamidol, preventing racemization during synthesis is crucial.Careful control of reaction conditions, particularly pH, during hydrolysis steps. google.com

Sophisticated Analytical Chemistry Techniques for Iodinated Compound Characterization

Chromatographic Separations and Detection Methods

Gas Chromatography (GC) for Volatile Byproduct Analysis

Gas Chromatography (GC) is a powerful analytical technique widely employed for the separation and analysis of volatile and semi-volatile compounds. While Iodamide itself is not typically considered volatile due to its complex structure and high molecular weight, GC plays a critical role in the analysis of volatile byproducts that may arise during its synthesis, degradation, or in processes involving other iodinated compounds. wikipedia.orgwikipedia.orgwikidata.orgfishersci.ca

For instance, GC, often coupled with mass spectrometry (GC-MS), is extensively used for the characterization of iodinated disinfection byproducts (I-DBPs) in various matrices. wikipedia.orgwikipedia.org Advanced GC-MS configurations, such as GC-MS/MS and GC Orbitrap MS, offer enhanced sensitivity, improved analyte recovery, and reduced matrix interference, enabling the detection of trace levels of these volatile iodinated species. wikipedia.orgwikipedia.orgfishersci.ca Studies have demonstrated the application of headspace GC methods for the determination of various halogenated volatile organic compounds, including specific iodinated trihalomethanes (I-THMs), at nanogram per liter levels. wikidata.org Furthermore, GC-MS analysis is utilized to identify unknown organic compounds, such as methyl iodide, formed from reactions involving iodinated species. fishersci.ca This capability is vital for comprehensive quality control and understanding reaction pathways in the synthesis and handling of iodinated compounds.

Method Development and Validation in Analytical Chemistry

Method development and validation are foundational pillars in analytical chemistry, ensuring that analytical procedures yield reliable, accurate, and precise results. This systematic approach is critical for the robust characterization of compounds like this compound. wikipedia.orgnih.gov

Quantitative Analytical Methods for Trace Compound Detection

The detection and quantification of trace compounds, including impurities or degradation products of iodinated substances, require highly sensitive and selective analytical methods. Various techniques are employed to achieve low detection limits and ensure accurate measurements.

Ion chromatography, for example, offers a precise method for the quantitative determination of molecular iodine and iodide ions, even at trace levels as low as 0.01 ppm, within iodinated compounds. contaminantdb.ca This technique involves reacting the iodinated compound with specific reagents and then measuring the resulting iodide ion concentrations. contaminantdb.ca

Mass spectrometry (MS) stands out as a highly potent detector for characterizing complex fluids and is extensively used for trace analysis of iodinated organic compounds. americanelements.com Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, provide detailed structural information and facilitate the quantification of specific ions or compounds at very low concentrations. americanelements.comnih.gov These methods are crucial for identifying and quantifying trace impurities or degradation products associated with this compound.

Other analytical methods for iodine detection, applicable to various forms and states, include arsenious-ceric ion catalytic spectrophotometry, instrumental neutron activation analysis (INAA), inductively coupled plasma atomic emission spectrometry (ICP-AES), and high-performance liquid chromatography coupled with ultraviolet-visible (HPLC/UV-Vis) detection. wikipedia.orgcharchem.org These diverse techniques provide the necessary versatility to perform trace analysis of iodine and its related compounds across a wide range of environmental and biological samples, often achieving detection limits appropriate for trace analysis. wikipedia.orgcharchem.orgnih.gov

Automation in Analytical Procedures for Organic Analysis

Automation in analytical procedures has revolutionized organic analysis by significantly enhancing efficiency, throughput, and the quality of results. For complex organic compounds like this compound, automation minimizes human intervention, thereby reducing manual errors, improving reproducibility, and mitigating health risks associated with handling hazardous chemicals. mims.comfishersci.comfishersci.cafishersci.fiontosight.ai

Automated systems are increasingly adopted in laboratories across various industries, including pharmaceuticals and chemicals, to streamline analytical workflows from sample preparation to data processing. fishersci.comfishersci.fi Automated sample preparation techniques, such as solid-phase microextraction (SPME), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), are crucial for converting raw samples into a measurable state. mims.comfishersci.ca Robotic systems and automated liquid handling systems are employed for accurate sample injection and manipulation, enabling the processing of a large number of samples with high precision. mims.comfishersci.fi Chromatographic systems like GC and HPLC frequently incorporate automated sample injection and data acquisition, further boosting efficiency. fishersci.fi This integration of automation allows scientists to dedicate more time to high-value research and development activities, accelerating the pace of discovery and ensuring consistent, accurate analytical data. fishersci.com

Role of Analytical Chemistry in Chemical Research and Development

Analytical chemistry serves as an indispensable discipline at the forefront of chemical research and development (R&D). Its fundamental principles and diverse array of techniques are critical for driving innovation and scientific inquiry, particularly in the study and development of complex chemical compounds. wikipedia.orgnih.gov

In R&D, analytical chemistry provides the essential methodologies to ensure the precision and accuracy of experimental results, which is vital for the reliable characterization of new compounds and the optimization of chemical processes. wikipedia.org It encompasses both qualitative analysis, for identifying the chemical components present in a sample and elucidating structural information, and quantitative analysis, for determining the exact amount of a specific substance. wikipedia.orgnih.gov

For compounds like this compound, analytical chemistry is crucial throughout their lifecycle in R&D, from initial synthesis and purification to formulation and stability testing. It enables the meticulous characterization of materials at the atomic and molecular levels, which is fundamental for understanding their properties and behaviors. wikipedia.org This understanding is critical for the development of new materials, the optimization of organic synthesis processes, and the rigorous assessment of product quality. wikipedia.orgfishersci.com By providing reliable data and insights into chemical systems, analytical chemistry acts as a dynamic force that propels scientific exploration forward, underpinning advancements across various scientific and industrial fields. wikipedia.org

Mechanistic and Theoretical Investigations of Molecular Interactions and Transformations

In Vitro Biotransformation Studies of Organic Compounds

In vitro biotransformation studies are crucial for understanding how organic compounds are chemically altered within an organism, often leading to more hydrophilic substances that can be more easily eliminated from the body. These studies are a cornerstone of preclinical drug development, providing early insights into metabolic pathways and potential drug interactions nih.govidrblab.netnih.gov. The liver is the primary organ for metabolism, with hepatocytes containing a rich array of enzymes, particularly from the cytochrome P450 superfamily, which are central to drug biotransformation idrblab.netuni.lu.

Development of Biotransformation Systems for Mechanistic Research

The development of robust in vitro biotransformation systems has significantly advanced mechanistic research by offering controlled environments to study metabolic processes. These systems range from whole liver preparations to subcellular fractions and purified enzymes, each offering distinct advantages for specific research questions idrblab.net.

Commonly employed in vitro systems include:

Liver Microsomes: These preparations, often supplemented with NADPH, are widely used to evaluate cytochrome P450 (CYP)-mediated oxidative metabolism over short incubation times nih.gov.

Liver S9 Fractions: Containing both microsomal and cytosolic enzymes, S9 fractions, with appropriate co-factors, allow for the evaluation of both oxidative (Phase I) and conjugative (Phase II) metabolism nih.gov.

Suspension Hepatocytes: Primary hepatocytes offer a more complete cellular environment, enabling the study of a broader range of metabolic pathways, including both Phase I and Phase II reactions, and can provide insights into metabolic stability nih.gov.

Transfected Cell Lines: Specific enzyme systems can be expressed in cell lines, allowing for targeted studies of individual metabolic enzymes and their interactions with compounds idrblab.net.

These systems are vital for identifying metabolically labile sites on a compound and elucidating the routes of its biotransformation nih.gov.

In Vitro Models for Studying Molecular Initiating Events (e.g., iodide uptake inhibition)

Molecular Initiating Events (MIEs) are the initial interactions of a chemical with a biological target that can lead to an adverse outcome pathway. In the context of thyroid hormone disruption, the inhibition of the sodium-iodide symporter (NIS) is a well-identified MIE. NIS is crucial for the uptake of iodide into thyroid follicular cells, which is the first critical step in thyroid hormone synthesis.

In vitro models have been developed to study NIS inhibition and assess the thyroid hormone-disrupting potential of various chemicals. These models often utilize stably transfected human cell lines overexpressing human NIS (e.g., HEK293T-NIS cells) or rat thyroid cell lines with intrinsic NIS expression (e.g., FRTL-5 cells). Iodide uptake can be detected using non-radioactive spectrophotometric methods, such as the Sandell-Kolthoff reaction, providing a sensitive and high-throughput amenable assay. The integration of external biotransformation systems (BTS) with these assays can enhance physiological relevance by accounting for metabolic activity that might mitigate or alter the inhibitory effects of chemicals.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable fields in modern chemical and biological research, offering powerful tools to study molecular structure, properties, and interactions at the atomic level. These approaches are fundamental for understanding the behavior of organic compounds and designing new molecules with desired characteristics.

Simulations of Molecule-Biomolecule Interactions at the Atomic Level

Computational techniques enable the simulation of molecule-biomolecule interactions with atomic precision, providing insights into binding mechanisms, conformational changes, and dynamic behaviors that are difficult to observe experimentally.

Key simulation methods include:

Molecular Dynamics (MD) Simulations: MD simulations track the time-dependent evolution of a molecular system by solving Newton's equations of motion for each atom. This allows researchers to observe dynamic processes, such as protein conformational changes, ligand binding and unbinding, and the movement of molecules within a solvent or membrane environment. MD simulations are crucial for understanding the flexibility of both ligands and biomolecules during interaction.

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when it binds to a specific receptor or enzyme. Docking algorithms explore various binding poses and score them based on predicted binding affinity, providing initial insights into potential ligand-receptor interactions. While early models assumed rigid molecules, modern docking approaches incorporate flexibility of the ligand and sometimes the binding site.

These simulation methods are widely applied in drug discovery to identify potential drug candidates, optimize their binding modes, and predict their efficacy and selectivity.

Theoretical Frameworks for Understanding Ligand-Receptor Recognition (general principles)

The recognition process between a ligand and its receptor is a fundamental aspect of biological signaling and pharmacological action. Several theoretical frameworks have evolved to describe this complex phenomenon:

Lock-and-Key Model: Proposed by Emil Fischer, this early model suggests that the ligand and receptor possess complementary shapes that fit together precisely, much like a key fits into a lock. This model emphasizes the specificity of the interaction.

Induced-Fit Theory: Introduced by Daniel Koshland, this more dynamic theory posits that both the ligand and the receptor undergo conformational changes upon binding. The interaction induces structural adjustments in both molecules, leading to an optimized fit and stronger binding.

Conformational Selection: This theory suggests that proteins naturally exist as an ensemble of conformations in equilibrium. A ligand preferentially binds to a pre-existing conformation that is complementary to its shape, shifting the equilibrium towards the bound state.

Molecular Complementarity: This overarching concept describes the matching of surface shape and chemical properties (e.g., charge, hydrophobicity, hydrogen bonding capacity) between receptors and ligand molecules, which is essential for high-affinity and selective binding.

These theoretical frameworks, combined with computational and experimental data, provide a comprehensive understanding of how ligands recognize and interact with their biological targets, guiding the design of molecules with specific biological activities.

Conceptual Principles of Molecular Imaging Probe Design

Molecular imaging probes are designed to visualize, characterize, and quantify biological processes within living systems nih.gov. Iodamide, as an iodinated contrast agent, embodies early conceptual principles of probe design, where the inherent physical properties of the compound facilitate imaging. The core principle for this compound's function as an X-ray contrast medium relies on the high atomic number of iodine, which efficiently absorbs X-rays, thereby enhancing the contrast between different tissues and structures nih.govontosight.airesearchgate.net.

Ideal molecular imaging probes are characterized by several key attributes: high binding affinity to their target (or interaction with the imaging modality's energy source, such as X-rays), high specificity, high sensitivity, a favorable contrast ratio, and high in vivo stability nih.gov. While this compound is a non-targeted agent, its utility in X-ray imaging stems from its effective interaction with X-rays, providing the necessary signal for visualization nih.govontosight.ai. The stability of the iodine-carbon bond within the molecule ensures that the contrast-generating element remains localized and effective during the imaging procedure nih.gov.

Strategies for Engineering Imaging Agents based on Chemical Structure

The efficacy of this compound as a radiopaque medium is directly linked to its chemical structure. This compound is a benzoic acid compound featuring three iodine substituents at the 2-, 4-, and 6-positions, an acetamido substituent at the 3-position, and an acetamidomethyl substituent at the 5-position nih.gov. This tri-iodinated benzoic acid core is crucial for its function.

This compound has a molecular formula of C₁₂H₁₁I₃N₂O₄ and a molecular weight of 627.94 g/mol nih.govdrugfuture.com. Its solubility in water is approximately 0.3 g/100 ml at 22°C, a property essential for its administration as a water-soluble contrast agent ontosight.aidrugfuture.com. These physical and chemical properties, derived from its specific molecular architecture, enable its distribution within the body and its subsequent detection via X-ray imaging. The engineering strategy involves incorporating a high concentration of X-ray attenuating atoms into a chemically stable and biologically compatible scaffold.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁I₃N₂O₄ nih.govdrugs.com
Molecular Weight627.94 g/mol nih.govdrugfuture.com
IUPAC Name3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid nih.govdrugbank.com
Water Solubility (22°C)0.3 g/100 ml drugfuture.com
XLogP31.7 nih.gov
Melting Point255-257°C drugfuture.com

Non-Invasive Visualization of Molecular Processes in In Vitro and Ex Vivo Systems

This compound, as an iodinated contrast medium, facilitates the non-invasive visualization of anatomical structures and, by extension, physiological processes, through X-ray and computed tomography (CT) imaging ontosight.airesearchgate.netwikipedia.org. The principle involves the contrast agent accumulating in specific areas, thereby increasing the X-ray attenuation in those regions and making them distinguishable from surrounding tissues researchgate.net. This allows for the visualization of structures like blood vessels, organs, and the urinary tract ontosight.aieuropa.eu.

While this compound itself is a general contrast agent primarily used for anatomical delineation, the underlying mechanism of X-ray attenuation by iodine is foundational to the broader field of molecular imaging. In molecular imaging, the goal is to visualize specific molecular processes or targets nih.gov. For non-targeted agents like this compound, the "molecular process" visualized is often related to the distribution and accumulation of the agent itself, which can reflect physiological parameters such as perfusion or fluid dynamics researchgate.neteuropa.eu.

The application of iodinated contrast agents extends to ex vivo systems for detailed analysis. For instance, studies have demonstrated the use of non-ionic iodinated contrast agents with micro-CT for the non-invasive characterization of fixed tissue specimens, such as differentiating between grey and white matter in mouse brains nih.gov. This ex vivo approach exploits the differential uptake or distribution of the contrast agent within distinct tissue types, allowing for high-resolution visualization of microstructures and their associated molecular compositions or densities. Such investigations provide insights into tissue architecture and can be correlated with other histological findings, showcasing the utility of iodinated compounds beyond live in vivo diagnostics for detailed scientific inquiry nih.gov.

Future Directions and Advanced Research Frontiers for Iodinated Organic Compounds

Integration of Novel Synthetic Methodologies in Compound Design

The synthesis of iodinated organic compounds, including contrast agents like Iodamide, is continually being refined through the integration of novel methodologies. Traditional methods for incorporating radioiodine, for instance, often involved harsh conditions such as high temperatures or strong oxidizing agents mdpi.comacs.org. Recent advancements aim to circumvent these limitations by developing milder, more efficient, and sustainable synthetic routes.

New transformations facilitate the introduction of iodine into organic molecules, including through electrophilic aromatic substitution, a common strategy for iodination mdpi.comacs.orgresearchgate.net. The development of polymeric reagents to generate nitrite (B80452) anions has enabled diazotization and Sandmeyer reactions under very mild conditions, leading to efficient radioactive iodination of aryl amines mdpi.com. Furthermore, research in green chemistry is exploring waste-minimized processes for synthesizing iodinated organic borazines, utilizing simple and benign chemicals to achieve high yields with reduced environmental impact, as evidenced by a low E-factor rsc.org. The synthesis of biaryl compounds, which are fundamental structures in many pharmaceuticals, also benefits from new methodologies involving reagents like potassium iodide, enabling strategic modification of molecular properties calibrechem.com. These synthetic innovations could lead to more sustainable and cost-effective production of iodinated compounds, potentially improving the purity and accessibility of agents structurally similar to this compound.

Application of Advanced Analytical Techniques for Comprehensive Characterization

Comprehensive characterization is paramount for understanding the properties, purity, and environmental fate of iodinated organic compounds. Advanced analytical techniques are increasingly being employed to provide detailed insights.

One notable technique is the combination of ion chromatography (IC) with inductively coupled plasma mass spectrometry (ICP-MS). This hyphenated method offers rapid, reliable, and sensitive speciation analysis of iodinated X-ray contrast media, allowing for the monitoring of their degradation products and environmental fate in water systems chromatographyonline.comresearchgate.net. IC-ICP-MS can differentiate between various oxidation states and distinguish between free and organically bound iodine ions, providing crucial information on the transformation pathways of these compounds in the environment chromatographyonline.com. While not specifically focusing on this compound, such techniques are vital for assessing the stability and degradation of all iodinated contrast agents, including those with structures akin to this compound, ensuring their environmental safety and quality control. Other advanced techniques, such as high-resolution mass spectrometry and sophisticated nuclear magnetic resonance (NMR) spectroscopy, continue to be indispensable for elucidating the precise molecular structure and confirming the purity of newly synthesized iodinated compounds.

Deepening Mechanistic Understanding through In Vitro and Theoretical Models

Understanding the fundamental mechanisms governing the behavior of iodinated organic compounds is crucial for rational design and application. This is increasingly achieved through a combination of in vitro studies and advanced theoretical and computational models.

Molecular docking and Density Functional Theory (DFT) simulations are powerful tools used to investigate the interactions of iodinated contrast media (ICMs) at a molecular level, such as their adsorption behavior on surfaces like graphene copernicus.orgnih.gov. These studies have revealed that van der Waals interactions, including π-π stacking, are primary mechanisms of adsorption, and that molecular weight and structural complexity significantly correlate with adsorption energy copernicus.orgnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling further links molecular characteristics with observed properties, aiding in the prediction of compound behavior copernicus.orgnih.gov.

Computational chemistry, including ab initio and DFT calculations, is also employed to study the thermodynamic properties of iodinated compounds, such as enthalpies of formation and deprotonation energies of iodobenzenes nih.govresearchgate.net. These theoretical approaches can overcome limitations associated with heavy elements like iodine, providing high-level insights into their electronic structure and reactivity nih.govresearchgate.netscispace.com. Furthermore, computational simulations are used to assess the X-ray properties of novel iodine-based materials, comparing their absorption characteristics to existing contrast agents mdpi.com. For compounds like this compound, which are tri-iodinated benzoic acid derivatives, these mechanistic and theoretical studies can provide a deeper understanding of their physicochemical properties, potential interactions with biological systems, and environmental persistence.

Exploration of New Theoretical Concepts in Molecular Engineering (excluding specific clinical applications)

The molecular engineering of iodinated organic compounds is increasingly driven by theoretical concepts aimed at optimizing their intrinsic properties for diverse applications. This area focuses on the rational design of molecules with tailored characteristics, moving beyond empirical discovery.

Novel formulations of iodinated compounds are being engineered to optimize iodine flux, concentration, and biodistribution, with a focus on enhancing their X-ray attenuation properties patsnap.comnih.gov. The goal is to design agents that provide superior contrast for imaging technologies such as spectral CT, potentially enabling the simultaneous detection of multiple contrast agents with different reporter elements in a single scan patsnap.comnih.gov.

Theoretical concepts also involve the application of high-throughput computational screening and machine learning algorithms to predict and optimize the performance of iodinated materials, such as metal-organic frameworks (MOFs) for iodine capture researchgate.net. These computational methods explore the relationship between structural characteristics and adsorption properties, identifying optimal parameters for specific functions researchgate.net. Structure-activity relationship (SAR) studies are fundamental in this context, providing insights into how modifications to molecular structure influence properties like iodine adsorption, often revealing the importance of electron-rich groups nso-journal.orgchinesechemsoc.orgacs.org. Computational chemistry also contributes to understanding the intricate structure and bonding in hypervalent iodine compounds, which can inform the design of new iodinated scaffolds with desired reactivities and stabilities acs.orgacs.org. This theoretical framework allows for the systematic design of iodinated molecules with improved solubility, stability, and X-ray attenuation, laying the groundwork for the next generation of materials.

Q & A

Q. How should conflicting results in this compound’s pharmacokinetic profiles be addressed?

  • Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to account for inter-subject variability. Validate assays (ELISA/RIA) for plasma concentration measurements and compare AUC/MRT values across species .

Methodological Frameworks

How to formulate a PICOT-compliant research question for clinical trials involving this compound?

  • Answer : Define P opulation (e.g., adults with renal impairment), I ntervention (low-osmolar this compound), C omparator (iohexol), O utcome (GFR reduction), and T imeframe (48-hour monitoring). Align with ’s PICOT framework for clarity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Answer : Apply logistic regression for binary outcomes (e.g., adverse events) or Hill equation modeling for sigmoidal dose-response curves. Use AIC/BIC metrics to compare model fit and bootstrap resampling for uncertainty analysis .

Q. How to ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Answer : Adhere to FAIR data principles: document reaction conditions (solvent purity, stirring rates), raw data (TLC/Rf values), and equipment calibration. Cross-validate with independent labs using Mertens’ reproducibility index .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.